molecular formula C22H35NO6 B15191272 2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione

2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione

Cat. No.: B15191272
M. Wt: 409.5 g/mol
InChI Key: KPDOEGWEANSJDG-RWZOWGHDSA-N
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Description

2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both amino and hydroxyl functional groups, as well as a conjugated triene system. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .

For the preparation of 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, a multi-step synthetic route is employedThe final step involves the addition of the prop-1-enyl group through a Heck coupling reaction .

Industrial Production Methods: Industrial production of these compounds often involves large-scale batch or continuous flow processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of stringent quality control measures .

Scientific Research Applications

2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the field of chemistry as a building block for the synthesis of surfactants and emulsifiers. In biology and medicine, it serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds . Its ability to form stable complexes with metal ions makes it valuable in industrial applications, such as in the formulation of metalworking fluids and corrosion inhibitors .

3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione has significant applications in organic synthesis, particularly in the development of new materials and polymers. Its unique reactivity profile makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Its hydroxyl groups can form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments .

For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the mechanism of action is largely dictated by its conjugated triene system, which allows it to participate in pericyclic reactions, such as the Diels-Alder reaction. This compound can also undergo electrophilic addition reactions, leading to the formation of various adducts .

Comparison with Similar Compounds

Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine, both of which share similar structural features and reactivity profiles. 2-[bis(2-hydroxyethyl)amino]ethanol is unique in its ability to form more stable complexes with metal ions, making it more suitable for certain industrial applications .

In comparison to other oxolane derivatives, 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione stands out due to its conjugated triene system, which imparts unique reactivity and versatility in organic synthesis. Similar compounds include 2,5-dimethylfuran and 2,5-dihydrofuran, both of which lack the extended conjugation and, consequently, the same level of reactivity .

Properties

Molecular Formula

C22H35NO6

Molecular Weight

409.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C16H20O3.C6H15NO3/c1-5-8-11(4)12(9-6-2)14-13(10-7-3)15(17)19-16(14)18;8-4-1-7(2-5-9)3-6-10/h5-10,13-14H,1-4H3;8-10H,1-6H2/b8-5+,9-6+,10-7+,12-11-;

InChI Key

KPDOEGWEANSJDG-RWZOWGHDSA-N

Isomeric SMILES

C/C=C/C1C(C(=O)OC1=O)/C(=C(/C)\C=C\C)/C=C/C.C(CO)N(CCO)CCO

Canonical SMILES

CC=CC1C(C(=O)OC1=O)C(=C(C)C=CC)C=CC.C(CO)N(CCO)CCO

Origin of Product

United States

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